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Compound of Interest

Compound Name: 5-Chloro-1,2,4-thiadiazole

Cat. No.: B1348767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C2HClN2S

thiadiazole, molecules of significant interest in medicinal chemistry. Thiadiazoles are five-

membered heterocyclic compounds containing one sulfur and two nitrogen atoms, and their

various isomeric forms serve as crucial scaffolds in the development of therapeutic agents.[1]

[2] This document details the IUPAC nomenclature, synthesis protocols, physicochemical

properties, and biological activities of the primary chlorothiadiazole isomers, presenting a

comparative analysis to aid in research and drug development endeavors.

Isomeric Landscape and IUPAC Nomenclature
The molecular formula C2HClN2S corresponds to several structural isomers of

chlorothiadiazole, arising from the different arrangements of the sulfur and nitrogen atoms

within the five-membered ring and the position of the chlorine atom. The four fundamental

thiadiazole rings are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-

thiadiazole.[1] For each of these, the chlorine atom can be substituted at different carbon

positions, leading to the following key isomers:
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Isomer Ring System IUPAC Name

1,2,3-Thiadiazole 4-Chloro-1,2,3-thiadiazole

5-Chloro-1,2,3-thiadiazole

1,2,4-Thiadiazole 3-Chloro-1,2,4-thiadiazole

5-Chloro-1,2,4-thiadiazole

1,2,5-Thiadiazole 3-Chloro-1,2,5-thiadiazole

1,3,4-Thiadiazole 2-Chloro-1,3,4-thiadiazole

Physicochemical and Spectroscopic Data
A comparative summary of the available physicochemical and spectroscopic data for key

C2HClN2S thiadiazole isomers is presented below. This data is essential for the identification,

characterization, and quality control of these compounds in a research and development

setting.
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IUPAC Name
Molecular Weight (
g/mol )

Boiling Point (°C)
Spectroscopic Data
Highlights

3-Chloro-1,2,5-

thiadiazole
120.56[3] 123-124[4]

1H NMR (CCl4): δ 8.5

ppm (s, 1H). IR

(Neat): Bands at

1488, 1380, 1280,

1030, 860, 780 cm-1.

MS (EI): m/z 120

(M+), 94, 85, 70, 59.

5-Chloro-1,2,4-

thiadiazole
120.56 - -

2-Chloro-1,3,4-

thiadiazole
120.56 - -

4-Chloro-1,2,3-

thiadiazole
120.56 - -

5-Chloro-1,2,3-

thiadiazole
120.56 - -

3-Chloro-1,2,4-

thiadiazole
120.56 - -

Note: A comprehensive dataset for all isomers is not readily available in the literature. The table

will be updated as more data becomes accessible.

Experimental Protocols: Synthesis of
Chlorothiadiazole Isomers
Detailed and reproducible synthetic methods are critical for obtaining high-purity compounds

for biological evaluation. The following section outlines representative synthesis protocols for

key C2HClN2S thiadiazole isomers.

Synthesis of 3-Chloro-1,2,5-thiadiazole
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A common method for the synthesis of 3-chloro-1,2,5-thiadiazole involves the reaction of

aminoacetonitrile bisulfate with sulfur monochloride in dimethylformamide (DMF).[4]

Procedure:

To a stirred solution of sulfur monochloride (3 moles) in dimethylformamide (450 ml) at 0-5

°C, add aminoacetonitrile bisulfate (1 mole) over 30 minutes, maintaining the temperature at

0-5 °C.[4]

Stir the reaction mixture for 22 hours at approximately 0 °C.[4]

Pour the reaction mixture into ice water (450 ml).[4]

Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107

°C.[4]

Extract the distillate containing water and 3-chloro-1,2,5-thiadiazole with petroleum ether.[4]

Wash the combined petroleum ether extracts with water and dry over magnesium sulfate.[4]

Distill the dried ether solution, collecting the fraction at 123-124 °C to yield pure 3-chloro-

1,2,5-thiadiazole.[4]

General Synthesis of 1,3,4-Thiadiazoles
Many 1,3,4-thiadiazole derivatives are synthesized from thiosemicarbazide. A general route

involves the cyclization of a thiosemicarbazide with an acyl chloride.[5] For the synthesis of 2-

chloro-1,3,4-thiadiazole, a suitable starting material would be a derivative that can be

converted to the chloro-substituted final product.

Conceptual Workflow for 1,3,4-Thiadiazole Synthesis:
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Caption: General synthesis workflow for 2-chloro-1,3,4-thiadiazoles.

Biological Activities and Potential Signaling
Pathways
Thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including

antimicrobial, antifungal, antiviral, and anticancer properties.[2][6] While specific quantitative

data for the parent C2HClN2S isomers is limited, studies on related derivatives provide insights

into their potential mechanisms of action.
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Anticancer Activity and the PI3K/Akt Signaling Pathway
Several studies have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway

as a key target for the anticancer effects of thiadiazole derivatives.[7][8] The PI3K/Akt pathway

is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a

hallmark of many cancers.[8] Inhibition of this pathway can lead to the induction of apoptosis

(programmed cell death) and cell cycle arrest in cancer cells.[7]

Docking studies have suggested that some thiadiazole derivatives can bind to the active site of

the Akt enzyme, inhibiting its activity.[7] This inhibition can be achieved through various

interactions, including hydrogen bonding and π-π stacking with key amino acid residues in the

enzyme's active site.

Hypothesized Mechanism of Action of Anticancer Thiadiazoles:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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